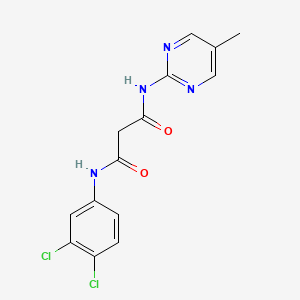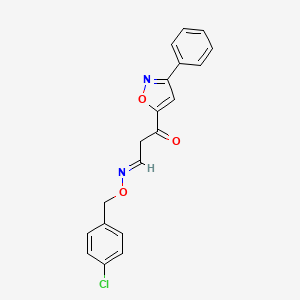![molecular formula C13H13FN2S2 B3126880 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine CAS No. 338393-00-3](/img/structure/B3126880.png)
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine
Vue d'ensemble
Description
“4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine” is a complex organic compound. It likely contains a thiazole ring, which is a type of heterocyclic compound featuring a five-membered C3NS ring . The compound also seems to have a fluorophenyl group attached, which suggests the presence of a benzene ring with a fluorine atom .
Synthesis Analysis
While specific synthesis methods for “4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine” were not found, similar compounds such as 4-(4-Bromophenyl)-thiazol-2-amine derivatives have been synthesized to overcome challenges of microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
Applications De Recherche Scientifique
Antidiabetic Drugs
Thiomorpholine derivatives have been used in the development of antidiabetic drugs . They can act as precursors in the synthesis of these drugs, contributing to their effectiveness.
Antimigraine Drugs
Similar to their role in antidiabetic drugs, these compounds have also been used in the development of antimigraine drugs . They can enhance the potency of these drugs, providing relief from migraine symptoms.
Kinase Inhibitors
Kinase inhibitors are significant in the treatment of cancer and other diseases. Thiomorpholine derivatives have been used in the synthesis of these inhibitors .
Reverse Transcriptase Inhibitors
These inhibitors are crucial in the treatment of viral diseases like HIV. Thiomorpholine derivatives have been used as precursors in the synthesis of these inhibitors .
Antibiotics
Thiomorpholine derivatives have been used in the development of antibiotics . They can enhance the effectiveness of these drugs, helping to combat bacterial infections.
Antifungal Agents
These compounds have also been used in the development of antifungal agents . They can increase the potency of these drugs, aiding in the treatment of fungal infections.
Antimycobacterial Agents
Thiomorpholine derivatives have been used in the development of antimycobacterial agents . They can enhance the effectiveness of these drugs, helping to combat mycobacterial infections.
Anticancer Agents
A series of 4-(4-Bromophenyl)-thiazol-2-amine derivatives was synthesized and evaluated for their in vitro anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . The results demonstrated promising anticancer activity, comparable to the standard drug (5-fluorouracil) .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine is Glucokinase . Glucokinase plays a key role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis.
Mode of Action
It is believed to interact with its target, glucokinase, leading to changes in the enzyme’s activity
Propriétés
IUPAC Name |
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2S2/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHXTOIAKFRZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235912 | |
| Record name | 4-[4-(4-Fluorophenyl)-2-thiazolyl]thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine | |
CAS RN |
338393-00-3 | |
| Record name | 4-[4-(4-Fluorophenyl)-2-thiazolyl]thiomorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338393-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Fluorophenyl)-2-thiazolyl]thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B3126813.png)
![N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide](/img/structure/B3126814.png)
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B3126820.png)
![2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide](/img/structure/B3126828.png)



![2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3126839.png)

![1-Isopropyl-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B3126852.png)
![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine](/img/structure/B3126866.png)

